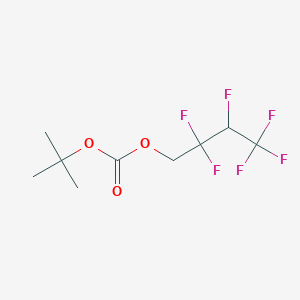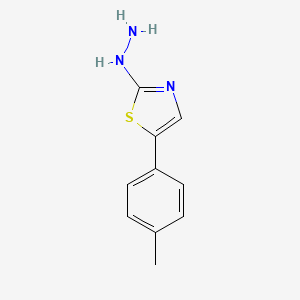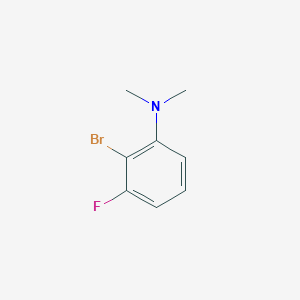
Benzenamine, 2-bromo-3-fluoro-N,N-dimethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzenamine, 2-bromo-3-fluoro-N,N-dimethyl- is an organic compound that belongs to the class of aromatic amines It is characterized by the presence of a benzene ring substituted with bromine, fluorine, and a dimethylamino group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benzenamine, 2-bromo-3-fluoro-N,N-dimethyl- typically involves the following steps:
Nitration and Halogenation: The starting material, benzenamine, undergoes nitration to introduce a nitro group, followed by halogenation to introduce bromine and fluorine atoms at specific positions on the benzene ring.
Reduction: The nitro group is then reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Dimethylation: Finally, the amine group is dimethylated using reagents like formaldehyde and formic acid to obtain the desired compound.
Industrial Production Methods
Industrial production of Benzenamine, 2-bromo-3-fluoro-N,N-dimethyl- follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to ensure high yield and purity of the final product. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.
Analyse Chemischer Reaktionen
Types of Reactions
Benzenamine, 2-bromo-3-fluoro-N,N-dimethyl- undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The compound can participate in electrophilic aromatic substitution reactions due to the presence of electron-donating and electron-withdrawing groups on the benzene ring.
Nucleophilic Substitution: The bromine and fluorine atoms can be replaced by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different products.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Reagents such as bromine, chlorine, and nitric acid are commonly used under acidic conditions.
Nucleophilic Substitution: Reagents like sodium hydroxide, potassium cyanide, and ammonia are used under basic or neutral conditions.
Oxidation and Reduction: Oxidizing agents like potassium permanganate and reducing agents like sodium borohydride are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, electrophilic aromatic substitution can yield halogenated or nitrated derivatives, while nucleophilic substitution can produce various substituted amines.
Wissenschaftliche Forschungsanwendungen
Benzenamine, 2-bromo-3-fluoro-N,N-dimethyl- has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on biological systems.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of Benzenamine, 2-bromo-3-fluoro-N,N-dimethyl- involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile or nucleophile, depending on the reaction conditions. It can form covalent bonds with nucleophilic sites on biomolecules, leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzenamine, 2-bromo-3-fluoro-: Lacks the dimethylamino group, resulting in different chemical properties and reactivity.
Benzenamine, 2-bromo-3-chloro-N,N-dimethyl-: Similar structure but with chlorine instead of fluorine, leading to variations in reactivity and applications.
Benzenamine, 2-fluoro-3-methyl-N,N-dimethyl-: Contains a methyl group instead of bromine, affecting its chemical behavior.
Uniqueness
Benzenamine, 2-bromo-3-fluoro-N,N-dimethyl- is unique due to the specific combination of substituents on the benzene ring. The presence of both bromine and fluorine atoms, along with the dimethylamino group, imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.
Eigenschaften
CAS-Nummer |
1369914-71-5 |
|---|---|
Molekularformel |
C8H9BrFN |
Molekulargewicht |
218.07 g/mol |
IUPAC-Name |
2-bromo-3-fluoro-N,N-dimethylaniline |
InChI |
InChI=1S/C8H9BrFN/c1-11(2)7-5-3-4-6(10)8(7)9/h3-5H,1-2H3 |
InChI-Schlüssel |
VPXAOLPZTJIIFT-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)C1=C(C(=CC=C1)F)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


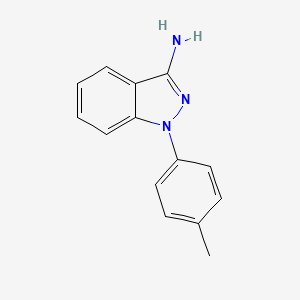
![(3R)-1-[(4-chloro-3-methylphenyl)methyl]pyrrolidin-3-ol](/img/structure/B12080604.png)
![3-Aminofuro[3,2-b]pyridine-2-carboxamide](/img/structure/B12080612.png)
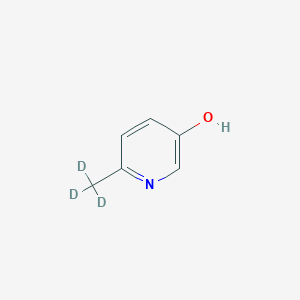
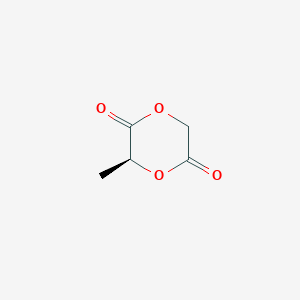





![N-[2-Amino-4-chloro-6-[[(1S,4R)-4-(hydroxymethyl)-2-cyclopenten-1-yl]amino]-5-pyrimidinyl]formamide](/img/structure/B12080653.png)
![2-Chloro-N-(tetrahydro-2H-pyran-4-yl)thieno[3,2-d]pyrimidin-4-amine](/img/structure/B12080664.png)
